molecular formula C8H5IN2 B13672197 8-Iodoquinazoline

8-Iodoquinazoline

Cat. No.: B13672197
M. Wt: 256.04 g/mol
InChI Key: MSLRERHFDULHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline core with an iodine atom attached at the 8th position. This modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinazoline typically involves the iodination of quinazoline derivatives. One common method is the reaction of quinazoline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure consistent product quality and higher yields, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 8-Iodoquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The quinazoline core can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, can be used to introduce various functional groups at the iodine position.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products: The major products formed from these reactions include substituted quinazolines, which can have diverse biological activities and applications.

Scientific Research Applications

8-Iodoquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Iodoquinazoline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as an EGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This makes it a valuable compound in cancer research and therapy.

Comparison with Similar Compounds

    Quinazoline: The parent compound without the iodine substitution.

    Quinazolinone: A related compound with a carbonyl group at the 4th position.

    Iodoquinoline: Another iodine-substituted heterocycle but with a different core structure.

Uniqueness: 8-Iodoquinazoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of targeted inhibitors for specific biological pathways, setting it apart from other quinazoline derivatives .

Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

8-iodoquinazoline

InChI

InChI=1S/C8H5IN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H

InChI Key

MSLRERHFDULHCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)I

Origin of Product

United States

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